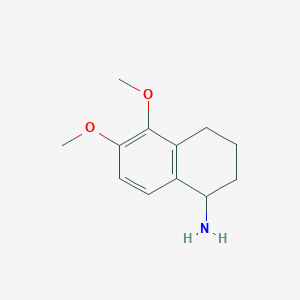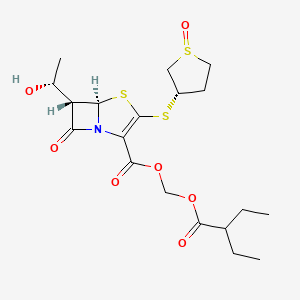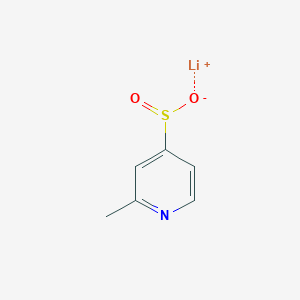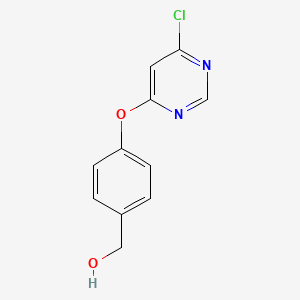![molecular formula C16H9NO4 B13112749 2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione CAS No. 92461-62-6](/img/structure/B13112749.png)
2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione is a complex heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and pharmaceutical research. The unique structure of 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione, which includes fused rings and multiple functional groups, makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione can be achieved through several synthetic routes. One common method involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another approach includes the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the chromeno moiety .
Analyse Chemischer Reaktionen
2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of highly substituted isoindole derivatives, while reduction can yield simpler isoindoline structures .
Wissenschaftliche Forschungsanwendungen
2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent . The compound’s ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, its unique structure allows for the exploration of new drug design strategies and the development of novel therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione involves its interaction with various molecular targets and pathways. For instance, its inhibitory effect on cyclooxygenase enzymes (COX-1 and COX-2) is attributed to its ability to bind to the active site of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound’s interaction with cholinesterase enzymes disrupts the breakdown of acetylcholine, leading to increased neurotransmitter levels and improved cognitive function .
Vergleich Mit ähnlichen Verbindungen
2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione can be compared with other isoindole derivatives, such as isoindoline-1,3-dione and pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones. While all these compounds share a common isoindole core, 2-Methylchromeno[2,3-e]isoindole-1,3,6(2H)-trione is unique due to its fused chromeno ring and additional functional groups . This structural complexity contributes to its diverse biological activities and makes it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
92461-62-6 |
|---|---|
Molekularformel |
C16H9NO4 |
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
2-methylchromeno[2,3-e]isoindole-1,3,6-trione |
InChI |
InChI=1S/C16H9NO4/c1-17-15(19)9-6-7-10-13(18)8-4-2-3-5-11(8)21-14(10)12(9)16(17)20/h2-7H,1H3 |
InChI-Schlüssel |
KORUMIKOOYUDAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)


![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)




![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)



